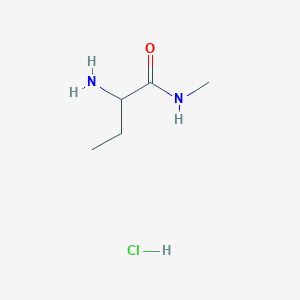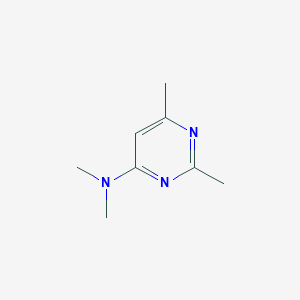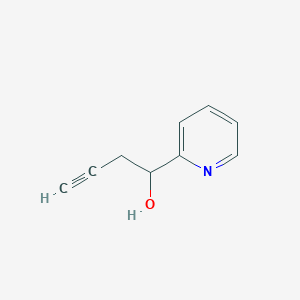
2-Methylisophthalaldehyde
Descripción general
Descripción
2-Methylisophthalaldehyde is an organic compound with the molecular formula C9H8O2 It is a derivative of isophthalaldehyde, characterized by the presence of a methyl group at the second position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylisophthalaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methylresorcinol with hexamethylenetetramine in the presence of trifluoroacetic acid. The reaction mixture is refluxed under an inert atmosphere, followed by the addition of hydrochloric acid and water to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar organic reactions, scaled up to meet industrial demands. The choice of reagents and conditions may vary to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Methylisophthalaldehyde has several applications in scientific research:
Medicine: Research into its potential medicinal properties is ongoing, particularly in the context of its derivatives.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylisophthalaldehyde depends on its specific application. In the context of fluorescent probes, the compound’s fluorescence is attributed to the presence of amino and hydroxy groups on its surface, which enhance its quantum yield and solubility . In other applications, its reactivity and interaction with molecular targets vary based on the functional groups present.
Comparación Con Compuestos Similares
Isophthalaldehyde: Lacks the methyl group at the second position, resulting in different chemical properties.
2-Hydroxy-5-methylisophthalaldehyde: Contains an additional hydroxy group, which significantly alters its reactivity and applications.
4,6-Dihydroxy-5-methylisophthalaldehyde: Another derivative with distinct properties due to the presence of multiple hydroxy groups.
Uniqueness: 2-Methylisophthalaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of fluorescent materials and complex organic compounds.
Propiedades
IUPAC Name |
2-methylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-8(5-10)3-2-4-9(7)6-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHHDYGAXAVFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3269721.png)
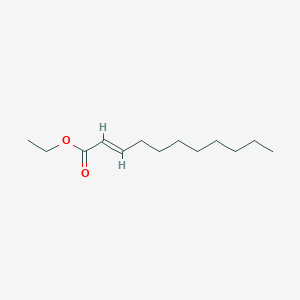


![Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269753.png)
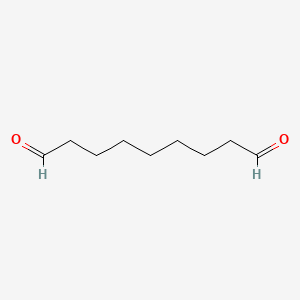




![2-Methoxy-5-[(propylamino)methyl]phenol](/img/structure/B3269806.png)
